molecular formula C12H8N2O5 B6385990 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid CAS No. 1261904-83-9

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid

Cat. No.: B6385990
CAS No.: 1261904-83-9
M. Wt: 260.20 g/mol
InChI Key: WUJQWODSOAJJJU-UHFFFAOYSA-N
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Description

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is a chemical compound with the molecular formula C12H8N2O5 and a molecular weight of 260.20 g/mol . It is known for its unique structure, which includes a pyrimidine ring substituted with a hydroxyl group at the 2-position and an isophthalic acid moiety.

Preparation Methods

The synthesis of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid typically involves the reaction of 2-hydroxypyrimidine with isophthalic acid derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide as a solvent and a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid involves its ability to interact with various molecular targets through coordination chemistry. The hydroxyl and carboxyl groups in the compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions can influence the compound’s biological activities and its effectiveness in various applications .

Comparison with Similar Compounds

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct coordination chemistry and potential for diverse applications .

Properties

IUPAC Name

5-(2-oxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-10(16)7-1-6(2-8(3-7)11(17)18)9-4-13-12(19)14-5-9/h1-5H,(H,15,16)(H,17,18)(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJQWODSOAJJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686871
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-83-9
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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